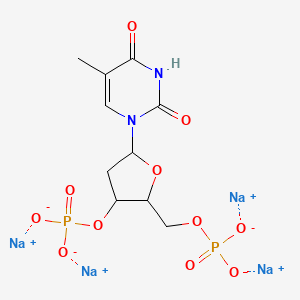
pdTp (tetrasodium)
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
準備方法
Synthetic Routes and Reaction Conditions
Thymidine 3’,5’-diphosphate tetrasodium can be synthesized through a multicomponent reaction involving thymidine and phosphoric acid derivatives. The reaction typically requires a controlled environment with specific temperature and pH conditions to ensure the formation of the desired product .
Industrial Production Methods
Industrial production of thymidine 3’,5’-diphosphate tetrasodium involves large-scale synthesis using automated reactors. The process includes the purification of the compound through crystallization and filtration techniques to achieve high purity levels required for research and industrial applications .
化学反応の分析
Types of Reactions
Thymidine 3’,5’-diphosphate tetrasodium undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from the compound.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen from the compound.
Substitution: This reaction involves the replacement of one atom or group of atoms in the compound with another atom or group of atoms.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The reactions are typically carried out under controlled temperature and pressure conditions to ensure the desired outcome .
Major Products Formed
The major products formed from these reactions include various phosphorylated derivatives of thymidine, which have significant applications in biochemical research and pharmaceutical development .
科学的研究の応用
Thymidine 3’,5’-diphosphate tetrasodium has a wide range of applications in scientific research, including:
Chemistry: Used as a catalyst in various biochemical reactions.
Biology: Acts as an inhibitor of staphylococcal nuclease and tudor domain containing 1, playing a crucial role in the regulation of microRNA.
Medicine: Exhibits anti-tumor activity, making it a potential candidate for cancer therapy.
Industry: Used in the production of various biochemical products and as a research tool in the development of new pharmaceuticals
作用機序
Thymidine 3’,5’-diphosphate tetrasodium exerts its effects by selectively inhibiting staphylococcal nuclease and tudor domain containing 1 (SND1). This inhibition leads to a reduction in the expression level of p65 and p65 nuclear translocation in hepatocytes, thereby inhibiting tumor growth and inflammatory reactions . The compound also upregulates the expression of tumor suppressor genes such as PTEN, TGFBR2, and CDKN1C .
類似化合物との比較
Similar Compounds
- Thymidine 3’,5’-disphosphate
- Poly(dithiophosphate)s
- Zinc dialkyl dithiophosphate salts
Uniqueness
Thymidine 3’,5’-diphosphate tetrasodium is unique due to its selective inhibition of staphylococcal nuclease and tudor domain containing 1, which is not commonly observed in other similar compounds. Its significant anti-tumor activity and potential use as a catalyst in biochemical reactions further distinguish it from other compounds .
特性
分子式 |
C10H12N2Na4O11P2 |
|---|---|
分子量 |
490.12 g/mol |
IUPAC名 |
tetrasodium;[5-(5-methyl-2,4-dioxopyrimidin-1-yl)-2-(phosphonatooxymethyl)oxolan-3-yl] phosphate |
InChI |
InChI=1S/C10H16N2O11P2.4Na/c1-5-3-12(10(14)11-9(5)13)8-2-6(23-25(18,19)20)7(22-8)4-21-24(15,16)17;;;;/h3,6-8H,2,4H2,1H3,(H,11,13,14)(H2,15,16,17)(H2,18,19,20);;;;/q;4*+1/p-4 |
InChIキー |
VDPDGAPWPLBFIC-UHFFFAOYSA-J |
正規SMILES |
CC1=CN(C(=O)NC1=O)C2CC(C(O2)COP(=O)([O-])[O-])OP(=O)([O-])[O-].[Na+].[Na+].[Na+].[Na+] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![(2S)-1-[5-(2,3-dihydro-[1,4]dioxino[2,3-b]pyridin-7-ylsulfonyl)-1,3,4,6-tetrahydropyrrolo[3,4-c]pyrrol-2-yl]-2-hydroxy-2-(2-methyl-1,3-benzoxazol-4-yl)ethanone](/img/structure/B10855309.png)
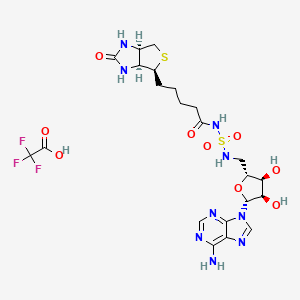
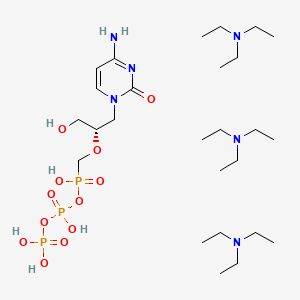
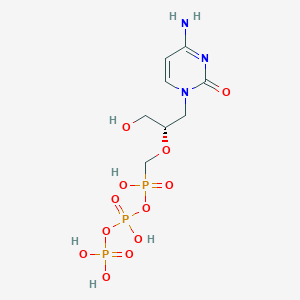
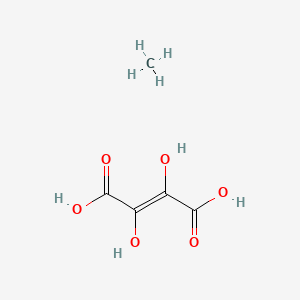

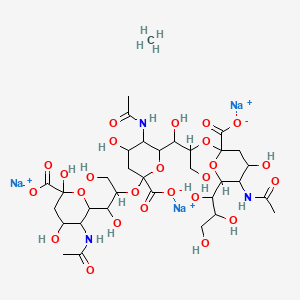
![5-(3-(4-(2,3-Dichlorophenyl)piperazin-1-yl)propoxy)benzo[d]thiazole](/img/structure/B10855355.png)
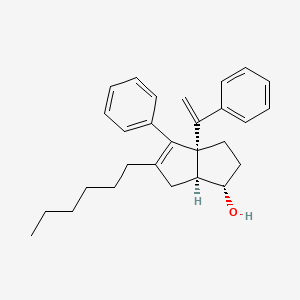

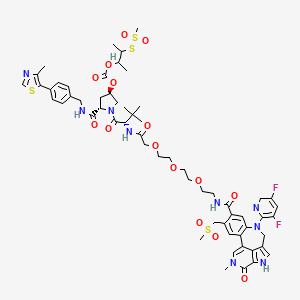
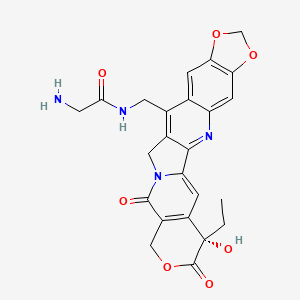
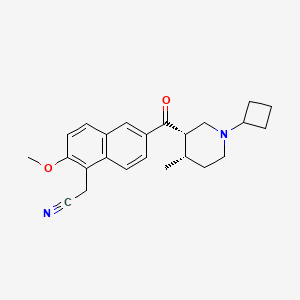
![1-[2-chloro-7-[(1S)-1-methoxyethyl]pyrazolo[1,5-a]pyrimidin-6-yl]-3-[5-chloro-6-(triazol-2-yl)pyridin-3-yl]urea](/img/structure/B10855408.png)
